N-(2-ethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Beschreibung
N-(2-ethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a heterocyclic compound featuring a triazoloquinoxaline core substituted with an o-tolyloxy group and an ethoxyphenyl acetamide side chain. Its structure combines a triazole ring fused to a quinoxaline system, which is known for diverse biological activities, including kinase inhibition and antimicrobial effects . The ethoxy group at the ortho position of the phenyl ring and the o-tolyloxy substituent on the triazoloquinoxaline backbone likely influence its electronic and steric properties, impacting solubility, stability, and target interactions.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O4/c1-3-34-22-15-9-6-12-19(22)27-23(32)16-30-26(33)31-20-13-7-5-11-18(20)28-25(24(31)29-30)35-21-14-8-4-10-17(21)2/h4-15H,3,16H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXXJYNOMDLJOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-ethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C26H23N5O4
- Molecular Weight : 469.5 g/mol
- CAS Number : 1184975-99-2
Biological Activity Overview
N-(2-ethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide exhibits a range of biological activities, including:
- Anticancer Activity : Studies indicate that compounds with similar triazole and quinoxaline structures exhibit significant anticancer properties by inhibiting specific kinases involved in tumor growth and metastasis.
- Antimicrobial Properties : The compound's structure suggests potential efficacy against various bacterial and fungal strains, similar to other derivatives in its class.
The mechanisms through which N-(2-ethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide exerts its effects include:
- Inhibition of Kinases : Compounds with triazole and quinoxaline scaffolds have been shown to inhibit protein kinases that are crucial for cancer cell proliferation.
- Interaction with DNA : Some studies suggest that the compound may intercalate into DNA or affect its synthesis, leading to apoptosis in cancer cells.
- Antioxidant Activity : The presence of phenolic groups may contribute to antioxidant effects, reducing oxidative stress in cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Case Study 1: Anticancer Activity
A study focusing on triazole derivatives demonstrated that certain modifications could enhance anticancer activity significantly. The IC50 values for these compounds ranged from 0.5 to 10 µM against various cancer cell lines, indicating strong potential for therapeutic applications .
Case Study 2: Antimicrobial Efficacy
Research on related quinoxaline derivatives showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 15 µg/mL . This suggests that N-(2-ethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide may exhibit similar antimicrobial properties.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of various compounds related to N-(2-ethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide:
| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| Compound A | 0.8 | 20 |
| Compound B | 5.0 | 15 |
| N-(2-Ethoxyphenyl)... | 3.0 | 18 |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
- Triazoloquinoxaline vs. Quinazolinone Derivatives: Compounds like those in replace the triazoloquinoxaline core with a quinazolin-4(3H)-one system. For example, N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide () lacks the triazole ring but retains the acetamide-linked phenyl group. This structural simplification reduces ring strain but may diminish π-π stacking interactions critical for binding to biological targets .
Thioacetamide vs. Acetamide Linkages :
Derivatives such as 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide () feature a sulfur atom instead of oxygen in the acetamide side chain. Thioether linkages enhance metabolic stability but may reduce solubility due to decreased polarity .
Substituent Effects
- Positional Isomerism: The ethoxy group’s position (ortho vs. para) significantly impacts properties. N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide () exhibits higher solubility in polar solvents compared to the ortho-substituted target compound, as para-substitution minimizes steric hindrance .
- Nitroso vs. Oxo Groups: N-(2-ethoxyphenyl)-2-(1-nitroso-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide () contains a nitroso group, which introduces redox activity but may confer instability under acidic conditions compared to the oxo group in the target compound .
Melting Points and Stability
| Compound | Melting Point (°C) | Key Feature |
|---|---|---|
| Target compound | Not reported | Triazoloquinoxaline core |
| N-(4-sulfamoylphenyl)quinazolinone (8) | 315.5 | Sulfamoyl group (H-bond donor) |
| N-(2-Ethylphenyl)thioacetamide (9) | 170.5 | Thioether linkage |
The high melting point of compound 8 (315.5°C) reflects strong intermolecular interactions via the sulfamoyl group, whereas the target compound’s o-tolyloxy group may lower its melting point due to steric bulk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
